Cas no 4871-90-3 ((+)-eremophilenolide)
(+)-eremophilenolide structure
Product Name:(+)-eremophilenolide
CAS-nummer:4871-90-3
MF:C15H22O2
MW:234.333984851837
CID:2037527
PubChem ID:442210
Update Time:2025-04-21
(+)-eremophilenolide Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-eremophilenolide
- (8betaH)-Eremophilenolid
- (8S)-eremophil-7(11)-en-12,8-olide
- 8beta-H-eremophilanolide
- Eremophil-7(11)-en-12,8alpha-olid
- Eremophilenolide
- Furanoeremophilan
- (4aR,5S,8aR,9aS)-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one
- AKOS040734859
- 4871-90-3
- Q27106493
- DTXSID70331772
- AC1L9CFZ
- C09409
- CHEBI:4818
-
- Inchi: 1S/C15H22O2/c1-9-5-4-6-11-7-13-12(8-15(9,11)3)10(2)14(16)17-13/h9,11,13H,4-8H2,1-3H3/t9-,11+,13-,15+/m0/s1
- InChI-sleutel: AEQDXSFIHGWHDV-XPGAZNKBSA-N
- LACHT: O1C(C(C)=C2[C@@H]1C[C@H]1CCC[C@H](C)[C@@]1(C)C2)=O
Berekende eigenschappen
- Exacte massa: 234.161979940g/mol
- Monoisotopische massa: 234.161979940g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 0
- Complexiteit: 396
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.07
- Kookpunt: 367.4°C at 760 mmHg
- Vlampunt: 153.8°C
- Brekindex: 1.522
(+)-eremophilenolide Gerelateerde literatuur
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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